molecular formula C17H23NO3 B3896914 N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide

Cat. No. B3896914
M. Wt: 289.4 g/mol
InChI Key: DVWWVMSKAXWIJP-UHFFFAOYSA-N
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Description

The compound “N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a methoxymethyl group, and a cyclopropyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide portion of the molecule is planar due to the resonance in the amide group. The cyclopropyl group would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides and aromatic compounds. The methoxymethyl and cyclopropyl groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make it somewhat soluble in water, while the nonpolar benzene ring and alkyl groups could make it soluble in organic solvents .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

properties

IUPAC Name

N-[[1-(methoxymethyl)cyclopropyl]methyl]-2-(2-methylprop-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13(2)10-21-15-7-5-4-6-14(15)16(19)18-11-17(8-9-17)12-20-3/h4-7H,1,8-12H2,2-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWWVMSKAXWIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C(=O)NCC2(CC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-{[1-(methoxymethyl)cyclopropyl]methyl}-2-[(2-methylprop-2-en-1-yl)oxy]benzamide

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